molecular formula C12H15N3 B8719730 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine

Cat. No.: B8719730
M. Wt: 201.27 g/mol
InChI Key: LBZVKAZEZNRWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by an ethyl group at position 3, a 4-methylphenyl group at position 4, and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-methylacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Scientific Research Applications

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to altered cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 4-(4-Methylphenyl)-1H-pyrazol-5-amine
  • 3-Ethyl-1H-pyrazol-5-amine

Uniqueness

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is unique due to the presence of both the ethyl and 4-methylphenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other pyrazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-ethyl-4-(4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-3-10-11(12(13)15-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

LBZVKAZEZNRWHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.